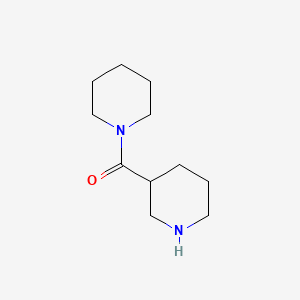

Piperidin-1-yl(piperidin-3-yl)methanone

Descripción general

Descripción

Piperidin-1-yl(piperidin-3-yl)methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-1-yl(piperidin-3-yl)methanone typically involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions. One common method is the condensation reaction between piperidine and a ketone or aldehyde, followed by reduction or cyclization steps to form the desired product .

Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel. These methods are optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Piperidin-1-yl(piperidin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives with various functional groups .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Piperidin-1-yl(piperidin-3-yl)methanone is being explored as a lead compound for developing new medications targeting various disorders, particularly neurological conditions and infections. Its structural diversity allows for modifications that can enhance its biological activity and specificity towards certain targets .

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 μg/mL to 12.5 μg/mL .

- CNS Activity : The compound may also interact with central nervous system pathways, potentially serving as a therapeutic agent for conditions like Alzheimer's disease through inhibition of enzymes such as GSK-3β .

GSK-3β Inhibition

A series of derivatives were synthesized and evaluated for their inhibitory effects on GSK-3β, an enzyme implicated in Alzheimer's disease. The most potent compounds demonstrated IC50 values as low as 360 nM, indicating strong potential as therapeutic agents .

Antimicrobial Testing

In comparative studies against standard antibiotics, derivatives of this compound showed significant antimicrobial activity with MIC values ranging from 3.12 μg/mL to 12.5 μg/mL against common bacterial strains . This positions this compound as a promising candidate in the search for new antimicrobial agents.

Data Tables

| Biological Activity | IC50 Values | MIC Values | Target Pathway |

|---|---|---|---|

| GSK-3β Inhibition | 360 - 480 nM | - | Cell signaling pathways |

| Antimicrobial Activity | - | 3.12 - 12.5 μg/mL | Bacterial cell wall synthesis |

| Antiviral Activity | - | - | Viral replication inhibition |

Mecanismo De Acción

The mechanism of action of piperidin-1-yl(piperidin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparación Con Compuestos Similares

Piperidine: The parent compound, widely used in organic synthesis.

Piperidinone: An oxidized form of piperidine with a ketone group.

Substituted Piperidines: Piperidine derivatives with various functional groups, such as alkyl, aryl, or acyl groups.

Uniqueness: Piperidin-1-yl(piperidin-3-yl)methanone is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its dual piperidine moiety provides a versatile scaffold for the development of new compounds with enhanced properties .

Actividad Biológica

Piperidin-1-yl(piperidin-3-yl)methanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by its dual piperidine structure, which enhances its versatility as a chemical scaffold. The synthesis typically involves the condensation of piperidine with appropriate carbonyl compounds, followed by reduction or cyclization processes. Common methods include:

- Condensation : Reaction of piperidine with ketones or aldehydes.

- Reduction : Using hydrogen gas in the presence of metal catalysts such as palladium or platinum.

- Substitution : Nucleophilic substitution reactions to introduce various functional groups into the piperidine ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate their activity, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer progression and microbial resistance .

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer properties. For instance, a study synthesized several derivatives and evaluated their effects on human leukemia cells (K562 and Reh). The most active derivative demonstrated potent antiproliferative activity and induced apoptosis at low concentrations .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 3a | Antiproliferative | 12.5 |

| 3b | Antiproliferative | 15.0 |

| 3c | Antiproliferative | 20.0 |

Antimicrobial Activity

Piperidin derivatives have also been explored for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Case Studies

- Antileukemic Activity : A study focused on the synthesis of novel piperidine derivatives, revealing that specific substitutions on the phenyl ring significantly enhanced their anticancer efficacy. The findings suggested that these compounds could serve as promising leads in drug development for leukemia treatment .

- Enzyme Inhibition : Research indicated that piperidin derivatives could inhibit histone demethylases, which are implicated in cancer cell proliferation. This inhibition was associated with altered gene expression profiles that favor apoptosis in cancer cells .

Research Findings

Recent investigations into the pharmacological aspects of piperidin derivatives have highlighted their potential as therapeutic agents across various diseases:

- Antidiabetic Effects : Some studies have identified piperidine derivatives with significant inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their role in managing diabetes .

- Neuroprotective Effects : Emerging research indicates that certain piperidine-based compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Propiedades

IUPAC Name |

piperidin-1-yl(piperidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZRYTYCKGZYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960980 | |

| Record name | (Piperidin-1-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40576-21-4 | |

| Record name | Ketone, piperidino 3-piperidyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040576214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperidin-1-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.